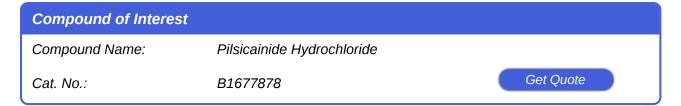


Pilsicainide Hydrochloride: A Technical Guide for Researchers

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This technical guide provides an in-depth overview of **pilsicainide hydrochloride**, a class Ic antiarrhythmic agent. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Chemical and Physical Properties

Pilsicainide hydrochloride is the hydrochloride salt of pilsicainide. Its core identifying and physical properties are summarized below.



Property	Data	Reference(s)
CAS Number	88069-49-2	[1][2][3][4]
Molecular Formula	C17H25ClN2O (or C17H24N2O·HCl)	[2][4][5]
Molecular Weight	308.85 g/mol	[2][4][5]
Appearance	White to off-white or almost white powder/crystal	[1][3]
Melting Point	211.0 - 215.0 °C	[1][3]
Solubility	Water: 100 mg/mL (requires ultrasonic) DMSO: 50 mg/mL (requires ultrasonic)	[6]
pKa (Strongest Basic)	10.46 (Predicted)	[5]
IUPAC Name	N-(2,6-dimethylphenyl)-2- (hexahydro-1H-pyrrolizin-7a- yl)acetamide hydrochloride	[4][5]
Synonyms	SUN 1165, N-(2,6- Dimethylphenyl)tetrahydro-1H- pyrrolizine-7a(5H)-acetamide Hydrochloride, Sunrythm	[1][4][7][8]

Mechanism of Action: Sodium Channel Blockade

Pilsicainide is classified as a potent and pure Vaughan-Williams class Ic antiarrhythmic agent. [1][9] Its primary mechanism of action is the blockade of fast inward sodium channels (Nav1.5) in cardiac muscle cells.[8][10][11]

Key characteristics of its action include:

• Pure Sodium Channel Blocker: It selectively inhibits sodium channels without significantly affecting potassium or calcium channels.[10]

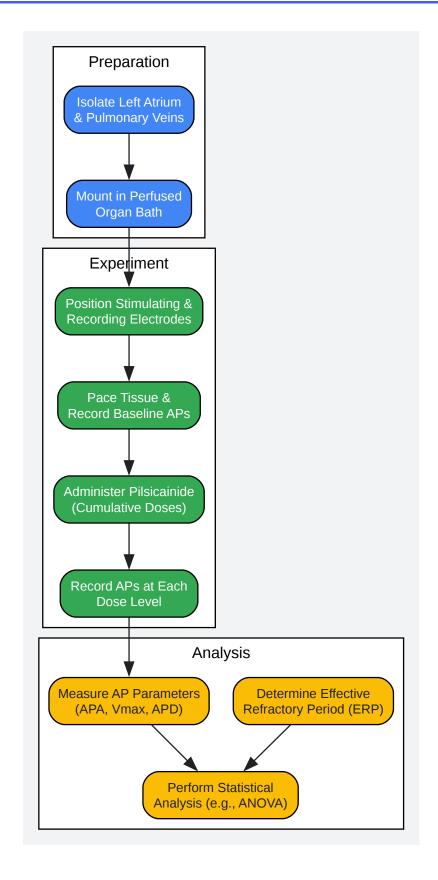






- State-Dependent Binding: Pilsicainide exhibits a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[8][10] This "use-dependent" or "rate-dependent" blockade means its effect is more pronounced at higher heart rates, making it particularly effective against tachyarrhythmias.[8]
- Electrophysiological Effects: By blocking sodium influx during Phase 0 of the cardiac action potential, pilsicainide slows the maximum rate of depolarization (Vmax).[10][11] This action reduces cell excitability and slows the conduction velocity of electrical impulses through the myocardium, particularly in the His-Purkinje system.[11] It prolongs the PQ interval and QRS duration on an electrocardiogram (ECG) but has minimal effect on the action potential duration or the QTc interval.[10][12][13]





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